7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS No.: 1356165-72-4
Cat. No.: VC2661645
Molecular Formula: C13H18BNO4
Molecular Weight: 263.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356165-72-4 |
|---|---|
| Molecular Formula | C13H18BNO4 |
| Molecular Weight | 263.1 g/mol |
| IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
| Standard InChI | InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10-11(15-8-9)17-6-5-16-10/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | GJKWLTVXMFZHNA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCCO3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCCO3 |
Introduction
Chemical Properties and Reactivity
The chemical reactivity of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro- dioxino[2,3-b]pyridine is largely determined by the presence of the boronate ester functional group, which serves as a masked form of a boronic acid. This functional group enables the compound to participate in various coupling reactions, most notably the Suzuki-Miyaura coupling reaction, which makes it a valuable building block in organic synthesis for carbon-carbon bond formation.
The compound contains multiple reactive sites that contribute to its chemical versatility. The boronate ester group is particularly important for synthetic applications, as it can undergo transmetallation with transition metal catalysts to form organopalladium intermediates that participate in cross-coupling reactions. Additionally, the pyridine nitrogen provides a basic site that can engage in coordination chemistry with metals or serve as a hydrogen bond acceptor, while the dioxino oxygen atoms may also participate in hydrogen bonding interactions.
Based on the reactivity of similar compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group, this compound likely undergoes several types of transformations:
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Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides
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Oxidation to form the corresponding boronic acid, which occurs readily in the presence of oxidizing agents
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Hydrolysis of the boronate ester to form the free boronic acid under aqueous acidic or basic conditions
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Chan-Lam coupling with amines, phenols, or other nucleophiles
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Electrophilic aromatic substitution reactions on the pyridine ring system
The compound's stability appears to be temperature-dependent, as indicated by its recommended storage temperature of 2.00°C . Prolonged exposure to air, moisture, or elevated temperatures may lead to degradation of the boronate ester moiety through hydrolysis or oxidation processes.
| Category | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P280, P261, P304+P340, P302+P352, P362+P364, P305+P351+P338 |
| Storage Temperature | 2.00°C |
The hazard statements indicate that the compound has the following hazardous properties :
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
The recommended precautionary measures include :
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P302+P352: IF ON SKIN: Wash with plenty of water
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P362+P364: Take off contaminated clothing and wash it before reuse
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
The compound should be stored at 2.00°C, suggesting sensitivity to elevated temperatures . Proper laboratory safety protocols should be followed, including the use of appropriate personal protective equipment, working in a well-ventilated area or fume hood, and proper disposal of waste materials according to local regulations and institutional guidelines.
Comparison with Similar Compounds
Comparing 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro- dioxino[2,3-b]pyridine with structurally related compounds provides insights into its unique properties and potential applications. This comparison helps to position this compound within the broader context of boronate esters and heterocyclic chemistry.
Table 3: Comparison of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro- dioxino[2,3-b]pyridine with Related Compounds
One notable comparison is with 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione, which has demonstrated significant biological activity. This compound has shown "excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating potent antibacterial effects... All tested compounds exhibited significant antifungal activity against Candida albicans, suggesting a broad-spectrum potential for therapeutic applications."
The structural difference between 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro- dioxino[2,3-b]pyridine and 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is described as: "7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro- dioxino[2,3-b]pyridine: Contains a pyridine ring instead of a naphthalene ring." This structural difference would significantly impact properties such as solubility, basicity (due to the pyridine nitrogen), and potential interactions with biological targets.
The presence of the pyridine nitrogen in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro- dioxino[2,3-b]pyridine, compared to the naphthalene system in 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, likely results in increased water solubility and hydrogen bond acceptor capabilities. These differences could be significant in determining the compound's behavior in biological systems and its potential applications in pharmaceutical research.
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